3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[4-(methylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-17-23(21,22)15-9-7-13(8-10-15)18-16(20)12-5-4-6-14(11-12)19(2)3/h4-11,17H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIUQPYGSPWCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of benzene to form nitrobenzene.
Reduction: The reduction of nitrobenzene to aniline.
Acylation: The acylation of aniline to form N-phenylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the methylsulfamoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from
lists benzamide derivatives with peptide-like substituents, such as N-[(2S)-3-(4-butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (compound 9). These analogs feature:
- Alkoxy groups (e.g., butoxy, pentyloxy) on the phenyl ring.
- Hydroxy-phenylpropan-2-yl amino substituents, creating chiral centers.
Key Differences :
- The target compound lacks chiral centers and peptide-like chains, simplifying synthesis.
Sulfamoyl-Containing Benzamides from
highlights N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)quinoxaline-2-yl)sulfamoyl)phenyl)-3-methoxy-4-methylbenzamide, a kinase inhibitor candidate. Comparisons include:
Implications :
- The target compound’s simpler structure may offer synthetic accessibility but reduced target specificity compared to kinase-focused analogs.
Fluorinated Benzamides from
lists fluorinated analogs like N-(3,4-difluorophenyl)-3-methylbenzamide (CAS 346720-59-0). These compounds feature:
- Fluorine atoms on the phenyl ring, enhancing metabolic stability and lipophilicity.
- Methyl or amino groups modifying electronic properties.
Physicochemical Comparison :
| Property | Target Compound | Fluorinated Analog (e.g., 346720-59-0) |
|---|---|---|
| logP (Predicted) | Moderate (~2.5 due to polar sulfamoyl) | Higher (~3.2 due to fluorine) |
| Solubility | Higher in acidic media (dimethylamino) | Lower (fluorine increases hydrophobicity) |
| Bioavailability | Potentially balanced absorption | Enhanced membrane permeability |
Fluorinated analogs prioritize stability and lipophilicity, whereas the target compound’s polar groups may favor solubility and target engagement .
Biological Activity
3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide, also known as CAS No. 881291-56-1, is an organic compound belonging to the class of benzamides. The compound features a dimethylamino group and a methylsulfamoyl group, which are critical for its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The chemical structure of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide can be represented as follows:
Anticancer Potential
The compound is being investigated for its anticancer properties. The presence of the dimethylamino and methylsulfamoyl groups may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that related benzamide derivatives exhibit cytotoxic effects on cancer cells, suggesting that 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide may share these properties .
The biological activity of 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide is believed to involve its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances the compound's lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.
Target Interactions
- Enzyme Inhibition : The compound may inhibit certain enzymes crucial for cancer cell survival.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression.
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(dimethylamino)-N-(4-(N-methylsulfamoyl)phenyl)benzamide | Structure | Antimicrobial, Anticancer |
| N-phenylbenzamide | Lacks methylsulfamoyl group | Moderate antimicrobial |
| 4-(N-methylsulfamoyl)phenylbenzamide | Lacks dimethylamino group | Reduced efficacy |
Case Studies
- Anticancer Activity : A study published in MDPI assessed the anticancer potential of various benzamide derivatives, highlighting their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Modulation : Research indicates that similar compounds can modulate inflammatory responses by inhibiting the NLRP3 inflammasome, which is implicated in various chronic diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
